molecular formula C19H19FN2OS2 B2679085 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896353-90-5

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide

Cat. No.: B2679085
CAS No.: 896353-90-5
M. Wt: 374.49
InChI Key: MDSMGDGHJGYJHO-UHFFFAOYSA-N
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Description

This compound belongs to a class of cyclohepta[b]thiophene derivatives characterized by a fused seven-membered cycloheptane ring with a thiophene moiety. The structure includes a cyano group at the 3-position of the thiophene ring and a propanamide side chain modified with a 4-fluorophenylthio substituent.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2OS2/c20-13-6-8-14(9-7-13)24-11-10-18(23)22-19-16(12-21)15-4-2-1-3-5-17(15)25-19/h6-9H,1-5,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSMGDGHJGYJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide typically involves multi-step organic reactions. The starting materials might include cycloheptathiophene derivatives, which undergo various functional group transformations such as nitrile formation, thioetherification, and amide coupling. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitrile groups to amines.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide. The compound has been evaluated for its efficacy against various cancer cell lines through in vitro assays. For instance:

  • Mechanism of Action : The compound has shown to inhibit cell proliferation and induce apoptosis in tumor cells. It interacts with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.
  • Case Study : In a study conducted by the National Cancer Institute (NCI), the compound was tested against a panel of cancer cell lines, demonstrating significant growth inhibition rates (mean GI50 values) that suggest its potential as a lead compound for further development .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses.

  • In Silico Studies : Molecular docking studies have suggested that this compound binds effectively to the active site of 5-LOX, inhibiting its activity and thus reducing inflammation .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies, indicating effectiveness against a range of bacterial strains.

  • Research Findings : In vitro tests have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antibiotics .

Structure–Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is vital for optimizing the efficacy of this compound.

  • Synthetic Modifications : Researchers have synthesized various derivatives of this compound to enhance its pharmacological properties. These modifications aim to improve solubility, bioavailability, and target specificity .

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide would depend on its specific biological target. Generally, thiophene derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The cyclohepta[b]thiophene scaffold is shared across multiple analogs, but substituents on the propanamide side chain and thiophene ring critically influence properties:

Compound Name Substituent (R-group) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-((4-fluorophenyl)thio)propanamide C₁₉H₂₀FN₃OS₂ 405.50* Fluorinated thioether enhances lipophilicity and potential metabolic stability
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide () Propanamide C₁₃H₁₆N₂OS 248.34 Lacks thioether group; simpler structure with lower molecular weight
N-(3-cyano...-2-yl)-5-nitrothiophene-2-carboxamide () 5-nitrothiophene-2-carboxamide C₁₅H₁₃N₃O₃S₂ 371.42 Nitro group introduces strong electron-withdrawing effects; may alter reactivity
N-(3-cyano...-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide () 2-isopropyl-5-methylphenoxy C₂₂H₂₇N₃O₂S 405.53 Bulky phenoxy substituent could sterically hinder target binding

*Calculated based on analogous compounds.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The cyano group at the 3-position is conserved across active analogs, suggesting its role in hydrogen bonding with biological targets. Substitutions on the propanamide chain modulate selectivity and potency .
  • Bulky substituents (e.g., ) may restrict this flexibility .

Biological Activity

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H21N5OSC_{21}H_{21}N_{5}OS with a molecular weight of 391.49 g/mol. Its structure features a tetrahydro-cycloheptathiophene core, which is critical for its biological activity.

1. Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. The presence of the thiophene ring and the cyano group may enhance the compound’s interaction with microbial cell membranes, leading to increased permeability and cell death.

Compound StructureActivityReference
Thiophene derivativesAntibacterial
Cyano-substituted compoundsAntifungal

2. Cholinesterase Inhibition

This compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neuropharmacology as they regulate neurotransmitter levels.

Inhibition Potency:

  • AChE IC50: 0.038 µM (high potency)
  • BuChE IC50: 0.24 µM (moderate potency)

These values suggest that the compound may be a candidate for developing treatments for conditions such as Alzheimer's disease where cholinesterase inhibition is beneficial .

3. Anti-inflammatory Effects

Studies have shown that related compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The thioether moiety in the compound may play a role in modulating inflammatory pathways.

Mechanism of Action:

  • Inhibition of NF-kB signaling pathway.
  • Reduction in the production of TNF-alpha and IL-6.

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Case Study on Cholinesterase Inhibition :
    • A study demonstrated that derivatives of cyclohepta[b]thiophene showed significant AChE inhibition, providing a basis for further exploration into neuroprotective agents .
  • Antimicrobial Activity :
    • Research indicated that thiophene-based compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of structurally related propanamide derivatives typically involves coupling reactions between thiophen-2-yl amine intermediates and activated carboxylic acid derivatives (e.g., acyl chlorides). For example, describes the synthesis of analogous compounds via nucleophilic substitution or thioether formation, achieving yields of 45–52%. Key steps include:

  • Use of coupling agents (e.g., EDC/HOBt) for amide bond formation.
  • Optimization of reaction time and temperature (e.g., reflux in ethanol or DMF).
  • Purification via column chromatography or recrystallization (e.g., ethanol-dioxane mixtures) .
    • Critical Parameters : Monitor reaction progress via TLC and prioritize anhydrous conditions to minimize side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/19F NMR : Confirm the presence of the 4-fluorophenylthio group via distinct aromatic proton signals (δ ~7.2–7.5 ppm) and fluorine resonance (e.g., δ -110 to -115 ppm for para-substituted fluorine). The cyclohepta[b]thiophene protons typically appear as multiplet signals in δ 2.5–3.5 ppm (tetrahydro environment) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <5 ppm deviation from theoretical values .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and nitrile stretches (~2200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers investigate unexpected biological activities of this compound, particularly when initial target assays yield negative results?

  • Methodological Answer : highlights a case where a structurally similar cyclohepta[b]thiophen-3-carboxyamide derivative (T187) showed unexpected AKT1 inhibition despite being inactive against its original target (p38 MAPK). To explore off-target effects:

  • Broad-Spectrum Kinase Profiling : Use panels like Eurofins KinaseProfiler™ to screen for activity across 100+ kinases.
  • Crystallographic Studies : Employ SHELX-based refinement (e.g., SHELXL for small-molecule crystallography) to resolve binding modes and identify non-canonical interactions .
  • Mechanistic Validation : Perform cellular assays (e.g., Western blotting for AKT1 phosphorylation) and compare IC50 values with known inhibitors .

Q. What computational approaches are suitable for predicting binding interactions of this compound with potential targets like AKT1?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with AKT1’s catalytic domain (PDB: 3O96). Prioritize residues involved in hydrogen bonding (e.g., Glu228, Thr211) and hydrophobic pockets.
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., GROMACS) over 100 ns to assess binding pose retention.
  • Free Energy Calculations : Apply MM/GBSA to estimate binding affinities and correlate with experimental IC50 values .

Q. How should researchers resolve contradictions in activity data between enzymatic assays and cellular models?

  • Methodological Answer : Discrepancies may arise from differences in membrane permeability, metabolization, or off-target effects. Address this by:

  • Permeability Assays : Use Caco-2 or PAMPA models to evaluate cellular uptake.
  • Metabolite Identification : Employ LC-MS/MS to detect intracellular degradation products.
  • Orthogonal Assays : Validate enzymatic activity in cell lysates (e.g., AKT1 immunoprecipitation followed by in vitro kinase assays) .

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